(S)-MBPPA has been identified as a potential precursor molecule for the synthesis of biologically active compounds. Its structure incorporates functionalities commonly found in various drugs, including a chiral center, an aromatic group, and a protected amine. However, further research is needed to explore its potential as a lead compound for drug discovery.
(S)-MBPPA could potentially serve as a building block in the synthesis of more complex molecules due to the presence of the protected amine group and the readily modifiable aromatic ring. The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amine functionality while maintaining its stereochemical integrity [].
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the chemical formula CHBrNO and a molecular weight of 358.23 g/mol, is a chiral compound characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl protecting group on the amino function. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a bromine atom that can enhance biological activity and facilitate further chemical modifications.
These reactions make (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate a versatile intermediate in organic synthesis.
The synthesis of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several key steps:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has potential applications in:
Interaction studies involving (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate focus on its ability to bind to various biological targets. These studies may include:
Such studies are crucial for understanding its pharmacological profile and therapeutic potential.
Several compounds share structural features with (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. Here are some examples for comparison:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-2-methylpropanoate | CHNO | Lacks bromine, simpler structure |
| (S)-Methyl 3-(phenyl)-2-amino-propanoate | CHNO | No bromine substitution, less complex |
| Methyl 3-(4-chlorophenyl)-2-amino-propanoate | CHClNO | Chlorine instead of bromine, similar reactivity |
These compounds highlight the uniqueness of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, particularly its brominated aromatic system, which may enhance its biological activity and reactivity compared to non-halogenated analogs.
The construction of the chiral α-amino ester moiety in this compound employs three principal methodologies: transition metal catalysis, organocatalytic approaches, and dipolar cycloadditions. Iridium complexes with MeO-BIPHEP ligands enable asymmetric hydrogenation of α-amino-β-keto ester precursors, achieving anti-β-hydroxy-α-amino esters with 98% enantiomeric excess (ee) through a five-membered chelation transition state. This dynamic kinetic resolution process operates effectively under 15 atm H₂ pressure, with reaction rates showing exponential acceleration above this threshold.
Rhodium(II) carboxylate-catalyzed 1,3-dipolar cycloadditions offer complementary stereoselectivity, producing syn-α-hydroxy-β-amino esters via metal-associated carbonyl ylides. Employing chiral α-methylbenzyl imines as dipolarophiles yields enantiomerically pure products (er 82:18). Silver(I)/phosphine systems demonstrate comparable efficacy in azomethine ylide reactions, delivering α-amino-β-hydroxy esters with 3.4:1 syn:anti selectivity.
Organocatalytic methods using isothiourea/Brønsted acid dual catalysis enable direct aminomethylation of arylacetic esters, achieving 96:4 enantiomeric ratios (er) through C(1)-ammonium enolate intermediates. This cooperative catalysis strategy bypasses traditional kinetic resolution limitations, as evidenced by linear correlations between catalyst and product enantiopurity.
Table 1: Comparative Stereoselective Methods
tert-Butoxycarbonyl (Boc) protection of the α-amino group ensures chemoselectivity during subsequent transformations. Standard protocols involve treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), achieving >95% protection efficiency. For acid-sensitive substrates, alternative conditions using sodium bicarbonate in dimethylformamide (DMF) at ambient temperature prove effective, as demonstrated in the ethyl esterification of Boc-protected bromophenyl butanoic acid.
The Boc group's orthogonal stability permits sequential deprotection-functionalization sequences. Kinetic studies reveal complete retention of Boc integrity under Mitsunobu conditions (DIAD, PPh₃) and Pd-mediated cross-couplings, making it ideal for bromophenyl introduction steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) cleanly regenerates the primary amine without β-elimination side reactions.
While direct bromination of pre-formed aromatic rings remains feasible, most synthetic routes incorporate the 4-bromophenyl moiety through Suzuki-Miyaura cross-coupling of boronic esters. Palladium-catalyzed coupling of 4-bromophenylboronic acid with α-bromo-β-amino esters proceeds in 82-89% yield using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1). For substrates requiring late-stage functionalization, electrophilic bromination with Br₂/FeBr₃ in dichloromethane at -15°C achieves para-selectivity (>95:5 para:ortho ratio) on activated aromatic systems.
Table 2: Bromophenyl Introduction Methods
| Method | Reagents | Temperature | Para Selectivity | Yield (%) |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | N/A | 89 |
| Electrophilic Bromination | Br₂, FeBr₃ | -15°C | 95:5 | 78 |
Conventional esterification of Boc-protected amino acids using ethyl iodide/DMF requires 71 hours for 94% conversion. Microwave irradiation (300 W, 100°C) accelerates this process to 45 minutes while maintaining yield, as demonstrated in model systems with methyl 3-bromo-2-(Boc-amino)propanoate derivatives. The dielectric heating effect preferentially activates polar intermediates, reducing epimerization risks to <2% compared to 5-7% in thermal methods. Optimal conditions employ 1.5 equiv DIPEA as base in acetonitrile, achieving complete conversion within 3 irradiation cycles (5 minutes each).
The tert-butoxycarbonyl group in (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate serves as a transient protecting group for the α-amino function during solid-phase peptide synthesis (SPPS). Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which requires basic conditions for removal, the Boc group is cleaved under acidic conditions, enabling orthogonal protection schemes in multi-step syntheses [3] [4]. This property is particularly advantageous in sequences requiring selective deprotection of side chains or post-translational modifications.
The bromine atom at the para position of the phenyl ring introduces a site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows peptide chemists to install diverse aryl or heteroaryl groups post-synthetically, expanding the structural diversity of peptide libraries [6]. For example, in a model study, the bromophenyl moiety was successfully coupled with boronic acids to generate biaryl-containing peptides, demonstrating its utility in generating conformationally constrained architectures [6].
Table 1: Example peptide sequences incorporating (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
| Sequence ID | Peptide Sequence | Modification Site | Application |
|---|---|---|---|
| P1 | Ac-Ala-[BrPhe(Boc)]-Gly-OH | Position 2 | β-turn induction |
| P2 | H-Lys(Ac)-[BrPhe(Boc)]-Asp(OMe)-NH2 | Position 2 | Enzyme substrate analog |
| P3 | Boc-Tyr(tBu)-[BrPhe(Boc)]-Ser(OtBu)-Gly-Wang resin | Position 2 | Solid-phase synthesis intermediate |
Data derived from SPPS protocols utilizing Fmoc/Boc orthogonal protection strategies [3] [4] [6].
The Boc group’s compatibility with Fmoc-based SPPS enables its use in multi-directional protection strategies. For instance, during the synthesis of ubiquitinated peptides, the Boc-protected amine in (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate remains stable under Fmoc deprotection conditions (20% piperidine in dimethylformamide), allowing sequential assembly of modified peptide chains [3]. This orthogonality is critical for constructing peptides with post-translational modifications, such as phosphorylated or acetylated residues.
In a case study, the compound was incorporated into a histone H2A analog bearing both ubiquitination and phosphorylation modifications. The Boc group was selectively removed with trifluoroacetic acid after Fmoc cleavage, enabling site-specific conjugation of ubiquitin moieties without disturbing acid-labile phosphorylated residues [3] [4]. This approach highlights the compound’s role in synthesizing biologically relevant peptides for epigenetic studies.
The β-bromoalanine motif, accessible via hydrolysis of (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, serves as a key intermediate for synthesizing thioether-linked peptide conjugates. Treatment with thiol-containing nucleophiles (e.g., cysteine residues or small-molecule thiols) facilitates nucleophilic substitution at the β-carbon, enabling stable bioconjugation [6]. This strategy has been employed to generate peptide-drug conjugates with enhanced serum stability compared to disulfide-linked analogs.
Recent advances have leveraged the bromine atom for palladium-catalyzed cross-couplings in peptide macrocyclization. For example, intramolecular Suzuki-Miyaura coupling between a bromophenyl-containing residue and a boronic acid-functionalized side chain yielded cyclic peptides with improved pharmacological properties [6]. The Boc group’s stability under cross-coupling conditions ensures preservation of the peptide backbone during these transformations.
The incorporation of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, a protected form of 4-bromophenylalanine, into peptide systems reveals significant halogen bond donor capabilities that directly influence secondary structure formation. The bromine atom positioned at the para position of the phenylalanine aromatic ring creates a pronounced sigma-hole that serves as an electrophilic site for halogen bonding interactions [1] [2].
The halogen bonding capability of brominated phenylalanines follows the established trend of halogen polarizability, with the strength increasing in the order fluorine < chlorine < bromine < iodine [3] [2]. Bromine exhibits a sigma-hole strength of approximately 78 kcal/mol, positioning it as a moderately strong halogen bond donor compared to the weaker chlorine (47 kcal/mol) and stronger iodine (118 kcal/mol) [2]. The van der Waals distance for bromine-mediated halogen bonds typically ranges from 3.18 to 3.82 Å, with optimal geometries occurring at distances around 3.68 Å [2].
Table 1: Halogen Bond Donor Capability of Brominated Phenylalanines
| Halogen Substituent | σ-hole Strength (kcal/mol) | Van der Waals Distance (Å) | Electronegativity | Halogen Bond Strength Order |
|---|---|---|---|---|
| Fluorine | 25 | 3.29 | 3.98 | Weakest |
| Chlorine | 47 | 3.45 | 3.16 | Weak |
| Bromine | 78 | 3.68 | 2.96 | Strong |
| Iodine | 118 | 3.82 | 2.66 | Strongest |
Experimental evidence demonstrates that brominated phenylalanines significantly enhance secondary structure formation through intramolecular halogen bonding networks [4] [5]. In beta-hairpin peptide systems, the incorporation of brominated phenylalanine residues increases the folded population by up to 44% compared to non-halogenated controls [4]. The stabilization mechanism involves the formation of halogen bonds between the bromine sigma-hole and backbone carbonyl oxygens or other electron-rich acceptor sites within the peptide structure [4] [6].
The directional nature of halogen bonding, characterized by a preferred C-X···O angle of approximately 120-160°, enables precise geometric control over peptide folding patterns [7] [8]. This directional specificity allows brominated phenylalanines to selectively stabilize particular secondary structures while destabilizing others, providing a powerful tool for conformational control in peptide design [4] [5].
Studies on cytochrome P450 complexes reveal that brominated aromatic compounds can form multiple halogen-π interactions with phenylalanine residues in protein active sites [9]. The bromine atom in these systems exhibits dual orientations that maximize halogen bonding interactions, with the predominant orientation revealing direct bromine-π bonds with phenylalanine side chains at distances of 3.7-4.3 Å [9].
Table 4: Secondary Structure Stabilization by Brominated Phenylalanines
| Peptide System | Folded Population (%) | Stabilization Energy (kcal/mol) | Halogen Bond Contribution (%) |
|---|---|---|---|
| β-hairpin with Br-Phe | 74 | 2.8 | 44 |
| β-hairpin with native Phe | 51 | 1.2 | 0 |
| α-helix with Br-Phe | 68 | 2.3 | 38 |
| α-helix with native Phe | 42 | 0.8 | 0 |
| Random coil with Br-Phe | 12 | 0.3 | 8 |
The halogen bonding capability of brominated phenylalanines is further enhanced through cooperative effects with neighboring residues [10]. Halogenation induces the emergence of macroscopic chirality in self-assembled systems, generating exclusive homochiral helical structures regardless of the specific halogen properties [10]. This phenomenon demonstrates that halogen bonding can regulate supramolecular chirality at hierarchical levels of organization, extending beyond simple binary interactions to influence complex structural arrangements [10].
Density functional theory calculations provide detailed insights into the electronic mechanisms underlying halogen bonding in brominated phenylalanine systems [11] [12]. The computational modeling reveals that halogen bonds are stabilized through a combination of electrostatic interactions, orbital mixing, and dispersion forces, with each component contributing significantly to the overall binding energy [13] [14].
Energy decomposition analysis demonstrates that electrostatic interactions represent the most stabilizing component in halogen bonding, typically contributing -12.5 kcal/mol in brominated systems compared to -8.2 kcal/mol in non-halogenated controls [13]. This enhanced electrostatic stabilization arises from the sigma-hole formation on the bromine atom, which creates a region of positive electrostatic potential that interacts favorably with electron-rich acceptor sites [3] [15].
Table 2: Computational Energy Decomposition Analysis of Halogen Bonding
| Energy Component | Brominated System (kcal/mol) | Non-halogenated Control (kcal/mol) | Enhancement Factor |
|---|---|---|---|
| Electrostatic (ΔVElstat) | -12.5 | -8.2 | 1.52 |
| Pauli Repulsion (ΔEPauli) | 8.7 | 5.1 | 1.71 |
| Orbital Interaction (ΔEOi) | -6.2 | -3.4 | 1.82 |
| Dispersion (ΔEDisp) | -3.8 | -2.1 | 1.81 |
| Total Interaction (ΔEInt) | -13.8 | -8.6 | 1.60 |
Orbital interaction analysis reveals significant overlap between the lowest unoccupied molecular orbital of the bromine-containing donor and the highest occupied molecular orbital of the acceptor, typically an oxygen lone pair [14]. The strength of this orbital interaction correlates directly with the HOMO-LUMO gap, with smaller gaps yielding stronger halogen bonds [13]. The introduction of electron-withdrawing groups adjacent to the halogen atom further enhances the sigma-hole strength and corresponding orbital interactions [16].
Molecular dynamics simulations demonstrate that intramolecular halogen bonding networks in peptide systems exhibit remarkable stability over extended time scales [17]. The formation of these networks significantly contributes to structural stability in flexible proteins while having minimal impact on inherently rigid protein structures [17]. Computational studies reveal that the introduction of halogens without corresponding halogen bond formation can actually decrease protein structural stability, emphasizing the importance of proper geometric arrangement for effective halogen bonding [17].
The computational modeling of halogen bonding networks requires specialized force field parameters to accurately capture the anisotropic electrostatic properties of halogen atoms [12]. Standard molecular mechanics force fields often inadequately represent halogen bonding interactions due to their reliance on spherical atomic representations, necessitating the development of enhanced models that incorporate sigma-hole descriptions [12].
Quantum mechanical calculations on model peptide systems reveal that halogen bonding strength depends critically on the geometric arrangement of donor and acceptor groups [11]. Optimal halogen bond geometries require near-linear C-X···O arrangements with angles approaching 180°, although deviations of up to 30° still maintain significant binding strength [11]. The distance dependence of halogen bonding follows an exponential decay pattern, with interaction energies decreasing rapidly beyond the sum of van der Waals radii [11].
Time-dependent density functional theory calculations provide insights into the electronic transitions associated with halogen bonding in brominated systems [10]. These calculations reveal red-shifted luminescence in brominated building units, which correlates with the formation of halogen-bonded complexes and provides a spectroscopic signature for halogen bond formation [10].
The computational analysis of halogen bonding networks in peptide systems reveals cooperative effects that amplify individual interaction strengths [18]. When multiple halogen bonds form simultaneously within a peptide structure, the cumulative stabilization energy exceeds the simple sum of individual interactions due to favorable electrostatic cooperativity [18]. This cooperativity effect is particularly pronounced in systems where halogen bonds form in close proximity to hydrogen bonds, creating synergistic stabilization patterns [19].
Nuclear magnetic resonance spectroscopy provides direct experimental evidence for halogen-mediated conformational control in peptide systems containing brominated phenylalanines [4] [20]. The formation of halogen bonds induces characteristic changes in chemical shifts that serve as diagnostic markers for interaction formation and strength [4].
Temperature-dependent NMR studies reveal that the methoxy protons of halogen bond acceptor groups exhibit significantly higher temperature coefficients in halogen-bonded systems compared to controls [4]. Systems containing chlorine-centered halogen bonds show temperature coefficients of 0.32 ppm/K compared to 0.07 ppm/K in non-interacting controls, indicating the presence of temperature-sensitive halogen bonding interactions [4]. This temperature dependence provides quantitative evidence for halogen bond formation and allows estimation of binding enthalpies [4].
Table 3: Spectroscopic Evidence for Halogen-Mediated Conformational Control
| Measurement Type | Halogen Bonded System | Control System | Difference |
|---|---|---|---|
| NMR Chemical Shift (δ ppm) | 7.85 | 7.22 | 0.63 |
| Temperature Coefficient (Δδ/ΔT) | 0.32 | 0.07 | 0.25 |
| Coupling Constant (³JCαH,NH Hz) | 6.8 | 7.4 | -0.6 |
| Raman C-Br Stretch (cm⁻¹) | 485 | 512 | -27 |
| NOE Distance (Å) | 3.2 | 4.1 | -0.9 |
Scalar coupling constant analysis provides additional evidence for conformational changes induced by halogen bonding [4]. The ³JCαH,NH coupling constants in halogen-bonded peptides typically decrease compared to controls, reflecting changes in backbone dihedral angles consistent with increased secondary structure formation [4]. These coupling constant changes correlate directly with the strength of halogen bonding interactions and provide a sensitive probe for conformational analysis [4].
Nuclear Overhauser effect spectroscopy enables direct measurement of intramolecular distances in halogen-bonded peptide systems [4]. NOE analysis reliably identifies side chain orientations that promote halogen bond formation, with typical Cl···O distances of 3.2 Å observed in stable halogen-bonded conformations [4]. The NOE data confirm that halogen bonding interactions occur at distances consistent with theoretical predictions and X-ray crystallographic observations [4].
Raman spectroscopy provides complementary evidence for halogen bonding through analysis of carbon-halogen stretching frequencies [21]. The formation of halogen bonds induces red-shifts in the symmetric C-Br stretching vibration, with shifts of approximately 27 cm⁻¹ observed in halogen-bonded complexes compared to free molecules [21]. These frequency shifts correlate directly with halogen bond strength and provide a convenient method for monitoring halogen bonding in condensed phases [21].
Isothermal titration calorimetry reveals the thermodynamic signatures of halogen bonding in protein-ligand systems [22]. Studies on halogenated ligand series (fluorine, chlorine, bromine, iodine) demonstrate increasingly favorable binding enthalpies that correlate with halogen size and sigma-hole electropositive character [22]. However, these favorable enthalpic contributions are partially offset by unfavorable entropic effects, particularly for larger halogens like iodine [22].
X-ray absorption spectroscopy provides direct evidence for halogen bonding at molecular interfaces [23]. Studies on brominated and iodinated systems confirm halogen bond formation only when the halogenated molecules are photo-oxidized, indicating that electronic state changes can modulate halogen bonding strength [23]. This spectroscopic approach enables detection of halogen bonding even at low concentrations, with fewer than 1 in 100,000 molecules in the oxidized state [23].
Fluorine-19 NMR titrations offer particularly sensitive detection of halogen bonding interactions involving fluorinated systems [19]. The ¹⁹F nucleus serves as an excellent probe for environmental changes, with chemical shift perturbations providing quantitative measures of binding affinity [19]. These titrations reliably identify strong intermolecular halogen bonding interactions in solution with experimental binding energies of approximately 7 kJ/mol [19].